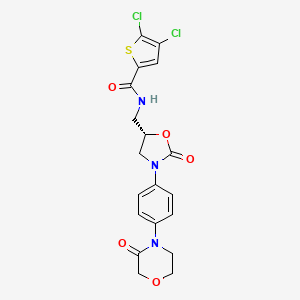

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

Descripción general

Descripción

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3O5S and its molecular weight is 470.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, a thiophene carboxamide derivative, has garnered attention due to its potential biological activities, particularly in anticancer and anticoagulant applications. This compound is structurally related to known therapeutic agents and exhibits promising pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiophene carboxamide derivatives, including the compound . These compounds are considered biomimetics of Combretastatin A-4 (CA-4), which is known for its ability to inhibit cancer cell proliferation. The biological activity was assessed using various cancer cell lines, notably the Hep3B cell line.

Key Findings:

- IC50 Values : Compounds derived from thiophene carboxamides demonstrated significant cytotoxicity against Hep3B cells, with some derivatives showing IC50 values as low as 5.46 µM. This indicates a potent ability to inhibit cell growth and induce apoptosis in cancer cells .

- Mechanism of Action : The mechanism involves disruption of tubulin dynamics, similar to that of CA-4. The thiophene ring contributes significantly to the binding affinity within the tubulin-colchicine-binding pocket, enhancing the compound's efficacy .

Anticoagulant Activity

In addition to its anticancer properties, this compound may also exhibit anticoagulant effects. Research into related oxazolidinone derivatives has shown that they can act as potent inhibitors of Factor Xa, an enzyme critical in the coagulation cascade.

Mechanism:

- Factor Xa Inhibition : The compound's structure allows it to effectively inhibit Factor Xa, preventing thrombin generation and thus offering potential therapeutic benefits in managing thromboembolic disorders .

Table 1: Biological Activity Summary of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Disruption of tubulin dynamics |

| 2e | Hep3B | 12.58 | Disruption of tubulin dynamics |

| (S)-Compound | Factor Xa | N/A | Inhibition of thrombin generation |

Case Study 1: Anticancer Efficacy

In a study focusing on several synthesized thiophene derivatives, the compound exhibited significant activity against various cancer cell lines, including MCF-7 and K562. The study employed MTS assays to evaluate cytotoxicity and further utilized a 3D spheroid model to assess tumor-stromal interactions, confirming the compound's potential in cancer therapy .

Case Study 2: Anticoagulant Potential

Research into related compounds revealed that oxazolidinone derivatives could effectively inhibit Factor Xa. These findings suggest that this compound might share similar properties, warranting further investigation into its anticoagulant capabilities .

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of (S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is C₁₈H₁₈Cl₂N₄O₃S. The compound features a thiophene ring, dichloro substituents, and an oxazolidinone moiety that contribute to its pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 718.5 ± 60.0 °C (Predicted) |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

| pKa | 12.52 ± 0.46 (Predicted) |

| Appearance | White to Off-White solid |

Case Study: Improved Synthesis

A study reported an improved synthesis process for Rivaroxaban that included this compound as an impurity. The method achieved a purity of 99.9% with a yield of 57.7% through careful control of reaction conditions and purification steps .

Anticoagulant Activity

As a derivative of Rivaroxaban, this compound exhibits anticoagulant properties similar to its parent compound. It acts as a direct factor Xa inhibitor, which is crucial for preventing thrombus formation in various clinical settings.

Structure–Activity Relationship Studies

Research indicates that modifications in the chemical structure significantly influence the biological activity of compounds related to Rivaroxaban. For instance, variations in substituents on the thiophene or oxazolidinone rings can enhance potency and selectivity against target enzymes .

Potential Use in Drug Development

The compound's structural characteristics make it a candidate for further development in anticoagulant therapies. Its ability to inhibit factor Xa positions it as a valuable tool in managing conditions like deep vein thrombosis and pulmonary embolism.

Propiedades

IUPAC Name |

4,5-dichloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(30-17(14)21)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLKYVZRBJQFLK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770812-37-7 | |

| Record name | 4-Chlororivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1770812377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORORIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML93WU84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.